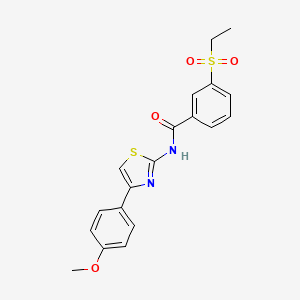

3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Beschreibung

3-(Ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted at position 4 with a 4-methoxyphenyl group and a 3-ethylsulfonyl moiety on the benzamide core. Its structural uniqueness lies in the combination of an electron-donating methoxy group on the thiazole ring and an electron-withdrawing ethylsulfonyl group on the benzamide, which may influence its physicochemical and biological behavior .

Eigenschaften

IUPAC Name |

3-ethylsulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-3-27(23,24)16-6-4-5-14(11-16)18(22)21-19-20-17(12-26-19)13-7-9-15(25-2)10-8-13/h4-12H,3H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKVQSKYTBEWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The thiazole and benzamide moieties contribute to its biological activity, making it a candidate for further research in areas such as anticancer and anti-inflammatory treatments. This article synthesizes existing research findings, detailing the biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, an ethylsulfonyl group, and a methoxy-substituted phenyl group. Its synthesis typically involves several steps:

- Formation of the Thiazole Ring : Reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions.

- Benzamide Formation : The thiazole intermediate is reacted with 4-aminobenzoyl chloride.

- Ethylsulfonyl Group Addition : Introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base like triethylamine .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, particularly lung cancer (A549). In vitro studies have shown that compounds with similar structures can inhibit cell proliferation effectively, with IC50 values indicating potent activity .

Table 1: Cytotoxic Activity Against A549 Cell Line

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide | 10.88 ± 0.82 |

The proposed mechanism involves the interaction of the compound with specific enzymes and receptors, leading to modulation of their activities. The thiazole ring facilitates binding to biological targets, potentially inhibiting pathways involved in tumor growth and inflammation .

Antioxidant Activity

In addition to anticancer properties, the compound has shown antioxidant activity in preliminary studies. This activity is crucial as it may contribute to its overall therapeutic effects by reducing oxidative stress within cells .

Case Studies

- In Vitro Studies : A study evaluated various thiazole derivatives for their anticancer properties using the MTT assay. Among these derivatives, certain compounds showed significant inhibition of A549 cell growth, suggesting that structural modifications can enhance biological activity .

- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of these compounds to target proteins (e.g., tyrosine kinase). Such studies provide insights into how structural features influence biological interactions .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations:

Substituent Position : The target compound’s 3-ethylsulfonyl group contrasts with analogs like 7b (4-sulfonyl), which may alter electronic distribution and binding interactions .

Thiazole Ring Modifications: Methoxyphenyl vs. Pyridinyl: The 4-methoxyphenyl group (electron-donating) in the target compound may improve solubility compared to pyridin-2-yl (electron-withdrawing, basic) in 7a/7b .

Sulfonyl Group Variations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.